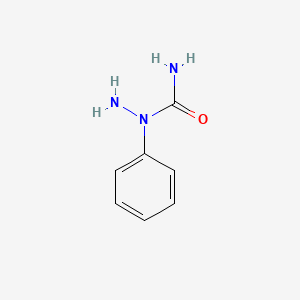
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of chloro and trifluoromethyl groups enhances its chemical reactivity and potential for diverse applications .
Vorbereitungsmethoden
The synthesis of 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-chloro-2-nitroaniline with trifluoroacetic anhydride, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering its chemical properties.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups enhances its binding affinity to target proteins, influencing various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another compound with trifluoromethyl and chloro groups, but with a pyridine ring instead of a benzimidazole ring.
5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione: A related benzimidazole derivative with additional chloro groups
Eigenschaften
Molekularformel |
C8H4ClF3N2O |
|---|---|
Molekulargewicht |
236.58 g/mol |
IUPAC-Name |
5-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H4ClF3N2O/c9-4-2-6-5(13-7(15)14-6)1-3(4)8(10,11)12/h1-2H,(H2,13,14,15) |
InChI-Schlüssel |
WNRJYXLNCXUCOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1NC(=O)N2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
![2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE](/img/structure/B8759382.png)







![Tetradecahydrocyclododeca[B]furan](/img/structure/B8759454.png)
![1-(2'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8759461.png)
